3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Physicochemical profiling Drug-likeness Lipophilicity

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895120-80-6) is a synthetic, nitrogen-containing heterocyclic compound belonging to the 1,2-dihydropyrazin-2-one chemotype. Its structure features an N1-phenyl substituent and an N3-(4-methoxybenzyl)amino side chain, yielding the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 895120-80-6
Cat. No. B2562900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one
CAS895120-80-6
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-23-16-9-7-14(8-10-16)13-20-17-18(22)21(12-11-19-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,20)
InChIKeyYPYXQJLHOZWOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895120-80-6): Procurement-Grade Chemical Identity and Scaffold Classification


3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895120-80-6) is a synthetic, nitrogen-containing heterocyclic compound belonging to the 1,2-dihydropyrazin-2-one chemotype. Its structure features an N1-phenyl substituent and an N3-(4-methoxybenzyl)amino side chain, yielding the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol [1]. The 1,2-dihydropyrazin-2-one scaffold serves as a recognized privileged structure in medicinal chemistry, underpinning multiple chemotypes including CRF₁ receptor antagonists, kinase inhibitors, and calpain inhibitors, each demonstrating target-specific potency driven by precise substitution patterns rather than scaffold presence alone [2]. For procurement decisions involving this compound, the specific N1-phenyl / N3-(4-methoxybenzyl)amino substitution vector defines a distinct chemical space that differs measurably from closely related analogs in physicochemical profile, hydrogen-bonding capacity, and transporter interaction propensity—factors that directly impact experimental suitability in cellular assays and chemical biology workflows.

Why 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one Cannot Be Interchanged with Generic Pyrazinone Analogs


The 1,2-dihydropyrazin-2-one scaffold is not a single pharmacophore but a tunable template whose biological behavior and physicochemical properties are exquisitely sensitive to the identity and position of substituents. The target compound bears a para-methoxybenzylamino group at N3 and an unsubstituted phenyl ring at N1—a combination that yields zero hydrogen-bond donors (HBD = 0), a calculated logP of 3.16, and a topological polar surface area (TPSA) of 66.22 Ų [1]. In contrast, the ortho-methoxy regioisomer 3-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (CAS 951561-23-2) introduces steric constraints and an additional methyl substituent on the N1-aryl ring, altering molecular shape complementarity . The thioether analog 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895111-87-2) replaces the N3-amino linker with a sulfur atom, fundamentally altering electronic properties, conformational flexibility, and metabolic stability . Within the broader pyrazinone class, N3-phenylpyrazinone CRF₁ antagonists achieve sub-nanomolar potency only with specific halogenated N3-aryl and branched N1-alkyl substituents (e.g., compound 12p, IC₅₀ = 0.26 nM), demonstrating that potency is substitution-dependent rather than scaffold-inherent [2]. These structural differences translate into measurable divergence in lipophilicity, hydrogen-bonding capacity, and transporter recognition—rendering generic 'pyrazinone' interchange scientifically unsound for any experiment requiring reproducible target engagement, cellular permeability, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one vs. Closest Analogs


Para-Methoxy Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile vs. Ortho-Methoxy and Thioether Analogs

The target compound's para-methoxybenzylamino substitution at N3 and unsubstituted N1-phenyl ring produce calculated physicochemical parameters of clogP = 3.16, TPSA = 66.22 Ų, and critically, zero hydrogen-bond donors (HBD = 0) [1]. These values differentiate the compound from the ortho-methoxy regioisomer CAS 951561-23-2 (MW 321.38, incorporating a 4-methylphenyl at N1), where the ortho-methoxy geometry alters the spatial orientation of the N3 substituent and the N1-methyl group increases steric bulk . The thioether analog CAS 895111-87-2 replaces the N3-amino (-NH-CH₂-) linker with a thioether (-S-CH₂-) moiety, which eliminates the hydrogen-bond donor capacity of the secondary amine while altering conformational flexibility and metabolic vulnerability . These differences in HBD count, geometry, and linker chemistry directly impact membrane permeability, solubility, and protein binding.

Physicochemical profiling Drug-likeness Lipophilicity

Zero Hydrogen-Bond Donor Count Distinguishes Target Compound from Amino-Substituted Pyrazinone Scaffolds Used in Kinase Inhibitor Programs

The target compound possesses zero hydrogen-bond donors (HBD = 0) because the N3-(4-methoxybenzyl)amino group is a secondary amine with no additional exchangeable protons, and the dihydropyrazin-2-one core lacks N-H or O-H functionality beyond the carbonyl oxygen acting solely as an HBA [1]. This stands in contrast to 3-amino-1,2-dihydropyrazin-2-one derivatives used in p38α MAPK inhibitor programs, which retain a primary amino group (HBD = 2) at the 3-position and achieve pIC₅₀ values up to 9.6 (IC₅₀ ≈ 0.25 nM) against p38α, with selectivity demonstrated across a panel of 51 kinases (<30% inhibition at 10 µM) [2]. The absence of HBD in the target compound fundamentally alters its capacity to participate in the canonical kinase hinge-binding hydrogen-bond network that underpins the potency of 3-amino-substituted pyrazinone kinase inhibitors.

Medicinal chemistry Kinase inhibitor design Hydrogen bonding

Structural Analogy to the N3-Phenylpyrazinone CRF₁ Antagonist Chemotype Highlights Substitution-Dependent Potency Cliffs Relevant to Receptor-Targeted Screening

The target compound shares its core 1-phenyl-1,2-dihydropyrazin-2-one scaffold with the N3-phenylpyrazinone class of CRF₁ receptor antagonists, a well-characterized series for which extensive SAR data exist. Within this series, compound 12p achieves an IC₅₀ of 0.26 nM at CRF₁ with demonstrated in vivo efficacy in the rat defensive withdrawal anxiety model [1]. However, 12p carries a specific N3-(4-methoxy-2,5-dimethylphenyl)amino substituent, a 5-chloro group on the pyrazinone ring, and a branched N1-(1-cyclopropyl-2-methoxyethyl) side chain—features absent from the target compound. The target compound's simpler N3-(4-methoxybenzyl)amino and N1-phenyl substitution pattern lacks the halogen, branched alkyl, and extended aryl features that drive sub-nanomolar CRF₁ potency. In the parallel optimization track described by Hartz et al. (2009), compound 12x achieved IC₅₀ = 1.0 nM at CRF₁ with oral bioavailability (F = 52%) in rats after extensive substitution at metabolically labile sites identified via human liver microsome incubation [2]. These potency cliffs underscore that the target compound's specific substitution vector occupies a distinct, less-optimized region of the pyrazinone SAR landscape.

CRF₁ receptor antagonism GPCR pharmacology Structure-activity relationships

The 1,2-Dihydropyrazin-2-one Scaffold Supports Diverse Biological Activities Including Calpain Inhibition, Establishing a Broader Target-Class Context for Procurement

The 1,2-dihydropyrazin-2-one core is not limited to synthetic kinase or GPCR antagonists; the natural product phevalin (aureusimine B), a pyrazin-2(1H)-one derivative with isopropyl and benzyl substituents at positions 3 and 6 respectively, inhibits calpain in a casein hydrolysis assay with IC₅₀ = 1.3 µM and contributes to S. aureus virulence in a mouse infection model [1]. Although phevalin's substitution pattern (N-unsubstituted pyrazinone, 3-isopropyl, 6-benzyl) differs from the target compound's (N1-phenyl, N3-(4-methoxybenzyl)amino), the shared dihydropyrazinone core demonstrates that this scaffold can productively engage cysteine protease active sites. The target compound's distinct N1-phenyl and N3-aminoaryl substitution may redirect target engagement toward other enzyme classes, including transporters (see OCT1 evidence below) or oxidoreductases.

Calpain inhibition Protease inhibitors Natural product scaffold

Potential Organic Cation Transporter 1 (OCT1) Interaction Profile Differentiates Target Compound from Non-Basic Pyrazinone Analogs

The target compound's secondary amine (pKa predicted ~6-8) may confer weak basic character that enables interaction with polyspecific organic cation transporters. Screening data from the BindingDB/ChEMBL ecosystem indicate that structurally related 1,2-dihydropyrazin-2-one derivatives have been profiled against human OCT1 (SLC22A1) expressed in HEK293 cells, with observed IC₅₀ values in the high micromolar range (~120–140 µM) for inhibition of ASP⁺ substrate uptake [1]. While the specific IC₅₀ of the target compound at OCT1 has not been confirmed in a peer-reviewed publication, the presence of a basic secondary amine and aromatic substituents (features recognized by OCT1 pharmacophore models) suggests potential transporter substrate or inhibitor activity that would be absent in neutral or permanently charged pyrazinone analogs lacking a basic center. This contrasts with the N3-phenylpyrazinone CRF₁ antagonists, which typically lack basic amine functionality and would not be expected to interact with OCT transporters.

Transporter pharmacology OCT1/SLC22A1 Cellular uptake

Evidence-Anchored Application Scenarios for 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one in Research and Industrial Workflows


Negative-Control Probe for N3-Phenylpyrazinone CRF₁ Antagonist Screening Cascades

The target compound's shared 1-phenyl-1,2-dihydropyrazin-2-one scaffold with the N3-phenylpyrazinone CRF₁ antagonist class—combined with its lack of potency-driving substituents (no 5-chloro, no branched N1-alkyl, no halogenated N3-aryl)—makes it an ideal negative-control compound for CRF₁ receptor binding and functional assays. Compound 12p (IC₅₀ = 0.26 nM) and 12x (IC₅₀ = 1.0 nM, oral F = 52%) represent the optimized potency ceiling for this chemotype, while the target compound defines the scaffold's baseline activity in the absence of optimized substitution [REFS-1, REFS-2]. Researchers can use this compound to establish assay signal windows, validate that observed CRF₁ antagonism is substitution-dependent rather than scaffold artifact, and train machine learning models to discriminate active from inactive pyrazinone chemotypes. Procurement quantity recommendation: 5–25 mg for initial assay validation; 50–100 mg for inclusion in diversity-oriented screening decks.

Physicochemical Reference Standard for Zero-HBD Pyrazinone Chemical Space in Drug-Likeness Profiling

With calculated clogP = 3.16, TPSA = 66.22 Ų, HBD = 0, and MW = 307.35, the target compound occupies a specific region of drug-like chemical space that is distinguishable from more polar pyrazinone analogs (e.g., HBD ≥ 1 for 3-amino derivatives) and more lipophilic multi-halogenated variants . This compound can serve as a calibration standard in chromatographic logD determination experiments, PAMPA permeability assays, and thermodynamic solubility measurements where a zero-HBD, moderate-lipophilicity pyrazinone reference is required. Its aromatic substitution pattern (two phenyl rings, one methoxy group) also makes it suitable as a probe in plasma protein binding equilibrium dialysis studies where nonspecific binding to apparatus must be distinguished from genuine albumin/AGP interaction. Procurement quantity recommendation: 10–50 mg for physicochemical profiling; 100–500 mg for inclusion as a reference lot in multiple assay platforms.

Chemical Biology Probe for Organic Cation Transporter (OCT1) Structure-Activity Relationship Studies

The target compound's secondary amine moiety and aromatic substitution pattern confer potential for interaction with polyspecific organic cation transporters (OCT1/SLC22A1), distinguishing it from non-basic pyrazinone analogs . In transporter pharmacology laboratories, this compound can be deployed as a tool compound in OCT1 substrate/inhibitor profiling panels alongside established OCT1 ligands (e.g., metformin, TEA, MPP⁺). Its moderate lipophilicity (clogP 3.16) and zero HBD also enable investigation of the relative contributions of hydrogen-bonding vs. lipophilicity to OCT1 recognition. Researchers should pair procurement of this compound with appropriate transporter-competent cell lines (HEK293-OCT1) and fluorescent substrate uptake assays (ASP⁺ or [¹⁴C]-metformin) to generate confirmatory IC₅₀ data, as peer-reviewed OCT1 data for this specific compound are not yet available. Procurement quantity recommendation: 10–25 mg for initial transporter profiling; 50 mg for full concentration-response curve generation.

Building Block for Diversity-Oriented Synthesis of 1,2-Dihydropyrazin-2-one Libraries via N3-Functionalization

The target compound's N3-(4-methoxybenzyl)amino group and N1-phenyl substitution provide a well-defined starting point for parallel synthesis of focused pyrazinone libraries through reductive amination, acylation, or alkylation at the secondary amine. This compound occupies a distinct region of the pyrazinone chemical space relative to more elaborated analogs such as 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone, which introduces additional aryl and halogen substituents that may be synthetically inaccessible from simpler building blocks . Its zero-HBD profile also makes N-functionalization reactions more predictable by eliminating competing O- vs. N-alkylation ambiguity that plagues primary amine precursors. For medicinal chemistry groups building focused pyrazinone libraries for kinase, GPCR, or protease screening, procurement of 100–500 mg enables the synthesis of 20–100 derivatives via robust parallel chemistry workflows.

Quote Request

Request a Quote for 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.